(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile
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Overview
Description
(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a nitrile group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-fluoro-5-methylbenzaldehyde.
Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Amination and Nitrile Formation: The intermediate is then subjected to amination and nitrile formation reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as a building block for the construction of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with molecular targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-(4-chlorophenyl)propanenitrile
- (3R)-3-amino-3-(4-bromophenyl)propanenitrile
- (3R)-3-amino-3-(3-methoxyphenyl)propanenitrile
Uniqueness
(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methyl group also adds to its distinctiveness by affecting its steric and electronic properties.
Properties
Molecular Formula |
C10H11FN2 |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI Key |
GYVMGPZPLZGJPP-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@@H](CC#N)N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(CC#N)N |
Origin of Product |
United States |
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